molecular formula C7H13O2PS3 B12806978 Phosphorodithioic acid, S-(3-(ethylthio)-1-propynyl) O,O-dimethyl ester CAS No. 87764-85-0

Phosphorodithioic acid, S-(3-(ethylthio)-1-propynyl) O,O-dimethyl ester

Cat. No.: B12806978
CAS No.: 87764-85-0
M. Wt: 256.4 g/mol
InChI Key: USQPQCFLESFXAI-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, S-(3-(ethylthio)-1-propynyl) O,O-dimethyl ester is an organophosphorus compound with the molecular formula C7H13O2PS3. This compound is known for its unique chemical structure, which includes a phosphorodithioate group and an ethylthio-propynyl moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodithioic acid, S-(3-(ethylthio)-1-propynyl) O,O-dimethyl ester typically involves the reaction of phosphorodithioic acid derivatives with ethylthio-propynyl compounds under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, S-(3-(ethylthio)-1-propynyl) O,O-dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, reduced phosphorodithioates.

    Substitution Products: Various esters and thioesters.

Scientific Research Applications

Phosphorodithioic acid, S-(3-(ethylthio)-1-propynyl) O,O-dimethyl ester is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the formulation of pesticides and other agrochemicals due to its reactivity and effectiveness.

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, S-(3-(ethylthio)-1-propynyl) O,O-dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. The pathways involved may include the disruption of metabolic processes or the inhibition of specific biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
  • Phosphorodithioic acid, O,O,S-trimethyl ester
  • Phosphorodithioic acid, O,O-diethyl ester

Uniqueness

Phosphorodithioic acid, S-(3-(ethylthio)-1-propynyl) O,O-dimethyl ester is unique due to its specific ethylthio-propynyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

87764-85-0

Molecular Formula

C7H13O2PS3

Molecular Weight

256.4 g/mol

IUPAC Name

3-ethylsulfanylprop-1-ynylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H13O2PS3/c1-4-12-6-5-7-13-10(11,8-2)9-3/h4,6H2,1-3H3

InChI Key

USQPQCFLESFXAI-UHFFFAOYSA-N

Canonical SMILES

CCSCC#CSP(=S)(OC)OC

Origin of Product

United States

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